Chemical properties of 2-(Difluoromethyl)-6-fluorobenzaldehyde
Chemical properties of 2-(Difluoromethyl)-6-fluorobenzaldehyde
An In-Depth Technical Guide on the Chemical Properties of 2-(Difluoromethyl)-6-fluorobenzaldehyde
Executive Summary & Strategic Value
2-(Difluoromethyl)-6-fluorobenzaldehyde (CAS: 1785431-84-6) represents a specialized fluorinated building block in modern medicinal chemistry. It is distinguished by the simultaneous presence of an electrophilic aldehyde, a steric and electronic modulator (ortho-fluorine), and a lipophilic hydrogen bond donor (ortho-difluoromethyl group).[1]
For drug development professionals, this compound offers a strategic entry point into conformational locking and bioisosteric replacement .[1] The ortho-difluoromethyl (-CHF
Physicochemical Profile
The dual-fluorination pattern imparts specific electronic properties that differentiate this molecule from its mono-fluorinated analogs.
| Property | Value / Characteristic | Significance in Drug Design |
| Molecular Formula | C | Core scaffold |
| Molecular Weight | 174.12 g/mol | Fragment-based drug discovery (FBDD) compliant |
| CAS Number | 1785431-84-6 | Unique identifier |
| LogP (Predicted) | ~2.1 - 2.4 | Enhanced lipophilicity vs. non-fluorinated analog |
| H-Bond Donors | 1 (Weak, C-H in CHF | "Lipophilic H-bond donor" capability |
| H-Bond Acceptors | 3 (C=O, F, F) | Interaction with protein backbones |
| Electronic Effect | Deactivates ring towards electrophilic attack; activates aldehyde | |
| Physical State | Solid or Low-melting solid | Ease of handling in solid-phase synthesis |
Structural Analysis: The Ortho-Effect
The 2,6-substitution pattern creates a "steric gear" mechanism.[1] The aldehyde carbonyl is forced out of coplanarity with the aromatic ring or locked into a specific conformation to minimize dipole repulsion between the carbonyl oxygen and the ortho-fluorine/difluoromethyl groups. This pre-organization reduces the entropic penalty upon binding to a biological target.
Synthetic Accessibility & Pathways
Accessing 2-(Difluoromethyl)-6-fluorobenzaldehyde requires navigating the sensitivity of the aldehyde group and the stability of the -CHF
Method A: Metal-Mediated Difluoromethylation (Modern Approach)
This route utilizes cross-coupling chemistry to install the -CHF
-
Precursor: 2-Bromo-6-fluorobenzaldehyde or 2-Chloro-6-fluorobenzaldehyde.[1]
-
Reagents: Difluoromethylating agents (e.g., TMS-CHF
, Zn(CHF ) , or sulfinates like NaSO CHF ).[1] -
Catalyst: Copper(I) or Palladium systems.
-
Mechanism: Radical or organometallic transfer of the CHF
group.
Method B: Oxidation of Toluene Derivatives (Classical Approach)
A scalable industrial route involving the functionalization of the methyl group followed by oxidation.
-
Starting Material: 2-Fluoro-6-nitrotoluene (converted to 2-fluoro-6-difluoromethyltoluene).[1]
-
Step 1: Radical chlorination/fluorination of the methyl group to form the -CHF
moiety. -
Step 2: Oxidation of a separate methyl or alcohol group to the aldehyde.
Visualization of Synthetic Logic
Caption: Path A (Blue) offers higher functional group tolerance; Path B (Red) is preferred for bulk manufacturing.[1]
Reactivity & Transformations
The chemical behavior of 2-(Difluoromethyl)-6-fluorobenzaldehyde is defined by the interplay between the electrophilic aldehyde and the robust -CHF
Aldehyde Functionalization
The aldehyde is highly reactive due to the electron-withdrawing nature of the fluorine atoms on the ring (inductive effect, -I).
-
Reductive Amination: Reacts rapidly with primary/secondary amines to form imines, which are easily reduced to benzylamines.[1] The ortho-substituents may retard the rate slightly due to steric hindrance but generally prevent over-alkylation.
-
Wittig/Horner-Wadsworth-Emmons: Efficiently converts to styrenes. The resulting olefins often exhibit high E/Z selectivity due to the steric bulk of the ortho-CHF
group. -
Oxidation: Readily oxidizes to 2-(Difluoromethyl)-6-fluorobenzoic acid , another valuable building block.[1]
Stability of the Difluoromethyl Group
Unlike the trifluoromethyl (-CF
-
Base Sensitivity: Strong bases (e.g., LDA,
-BuLi) can deprotonate the -CHF carbon, leading to difluorocarbene (:CF ) extrusion or elimination.[1] Protocols using this compound should avoid highly basic conditions ( ) to preserve structural integrity. -
Metabolic Stability: The C-F bond is metabolically robust. The -CHF
group resists hydroxylation by Cytochrome P450 enzymes, making it an excellent "metabolic blocker" compared to a methyl group.[1]
Intramolecular Hydrogen Bonding (The "Proton Sponge" Effect)
A critical feature is the potential for an intramolecular hydrogen bond between the acidic -CHF
-
Effect: This interaction can "lock" the molecule into a planar conformation, masking the polarity of the carbonyl oxygen and increasing lipophilicity (LogP).[1]
-
Application: This mimics the intramolecular H-bond seen in salicylaldehyde, allowing the compound to cross lipid membranes more effectively.[1]
Medicinal Chemistry Applications
Bioisosterism
-
-CHF
as -OH Mimic: The difluoromethyl group acts as a lipophilic bioisostere of a hydroxyl group (phenol). It donates a weak hydrogen bond but does not accept one as strongly, and it lacks the metabolic liability of glucuronidation.[1] -
-CHF
as -SH Mimic: It also mimics the size and electronic properties of a thiol group.
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "fragment" for screening libraries.
-
Ligand Efficiency (LE): High. The fluorine atoms add specific binding interactions (dipole-dipole, multipolar) without adding excessive molecular weight.[1]
-
Vector Exploration: The aldehyde allows for rapid "growing" of the fragment in one direction, while the fluoro/difluoromethyl groups probe hydrophobic pockets in the target protein.[1]
Strategic Interaction Map
Caption: Pharmacophore mapping highlights the -CHF2 group as a lipophilic H-bond donor.[1]
Handling and Safety Protocols
As a fluorinated benzaldehyde, standard safety precautions for reactive electrophiles apply.
-
Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert atmosphere (Nitrogen or Argon) at 2-8°C. Aldehydes are prone to autoxidation to benzoic acids upon prolonged exposure to air.
-
Incompatibility: Strong oxidizing agents, strong bases (risk of carbene formation), and strong reducing agents.[1]
References
-
Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link[1]
-
Ni, C., & Hu, J. (2016).[1] "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis. Link[1]
-
BenchChem. (2025).[2] "Application Notes: Synthesis of Halogenated Benzaldehydes." BenchChem Technical Library. Link[1]
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]
-
SynQuest Laboratories. (2024).[3] "Product Specification: 2-(Difluoromethyl)-6-fluorobenzaldehyde (CAS 1785431-84-6)." SynQuest Catalog. Link
